4-Hydroxybenzaldehyde rhamnoside
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Description
4-Hydroxybenzaldehyde rhamnoside is a natural product used for research related to life sciences . It has a chemical formula of C13H16O6 and a molecular weight of 268.26 .
Chemical Reactions Analysis
4-Hydroxybenzaldehyde, a related compound, is a precursor to 4-hydroxyphenylglycine, a precursor to penicillins. In the Dakin oxidation, 4-hydroxybenzaldehyde reacts with hydrogen peroxide in base to form hydroquinone .Physical And Chemical Properties Analysis
4-Hydroxybenzaldehyde, a related compound, is a yellow to tan powder with a density of 1.129 g/cm3 at 130 °C. It has a melting point of 116 °C and a boiling point of 310 to 311 °C. It is soluble in water at 12.9 g/L .Scientific Research Applications
Anti-Tumor Applications : 4-Hydroxybenzaldehyde has been developed as an anti-tumor agent without side effects, useful in treating lymphomas and leukemias. It is capable of preventing carcinogenesis when used in sufficient quantity, and it is particularly effective because lymphomas and leukemias have no blood vessels, which allows for a larger dose of the medicine to be administered safely (Journal of Oncology Research, 2018).
Wound Healing : Studies show that 4-Hydroxybenzaldehyde significantly promotes keratinocyte cell migration and invasion, thereby accelerating acute wound healing. It activates focal adhesion kinase and Src activity, promoting wound healing and re-epithelialization in in vivo models. This suggests its potential as a therapeutic agent for acute wound healing (Scientific Reports, 2017).
Solid Phase Organic Synthesis : It has been investigated for use as linkers in solid phase organic synthesis. Its derivatives, when attached to ArgoGel resins, have been used in the synthesis of various compounds, including secondary amines, ureas, sulfonamides, aryl amides, and alkyl amides (Tetrahedron Letters, 1997).
Solubility and Thermodynamics Studies : The solubility and solution thermodynamics of 4-Hydroxybenzaldehyde in various organic solvents have been studied. This research provides fundamental data for the purification process of 4-Hydroxybenzaldehyde and optimization conditions for its bromination process (Journal of Molecular Liquids, 2017).
Chemical Synthesis : It is used in the Cu(OAc)2-catalyzed remote benzylic C(sp3)–H oxyfunctionalization. This method is significant for the functionalization of primary and secondary benzyl groups and has applications in pharmaceutical research due to the importance of 4-hydroxybenzaldehydes and 4-hydroxyphenones (Green Chemistry, 2014).
properties
IUPAC Name |
4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-7-10(15)11(16)12(17)13(18-7)19-9-4-2-8(6-14)3-5-9/h2-7,10-13,15-17H,1H3/t7-,10-,11+,12+,13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBXFUXBVKOEDM-HPMQQCADSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxybenzaldehyde rhamnoside |
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